3-(Aminomethyl)-3-ethoxypentane

Description

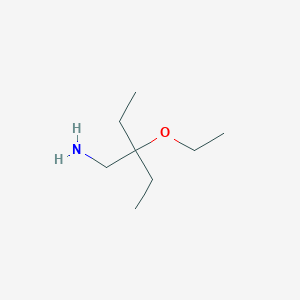

3-(Aminomethyl)-3-ethoxypentane is a branched aliphatic compound featuring an ethoxy (-OCH2CH3) and an aminomethyl (-CH2NH2) group at the 3-position of a pentane backbone. The ethoxy group distinguishes it from methoxy analogs, likely altering its physicochemical properties, including solubility, boiling point, and reactivity.

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-ethoxy-2-ethylbutan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-4-8(5-2,7-9)10-6-3/h4-7,9H2,1-3H3 |

InChI Key |

UJHXKMHVAXQVLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CN)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-ethoxypentane can be achieved through several methods. One common approach involves the reaction of 3-ethoxypentane with formaldehyde and a primary amine under acidic conditions. This reaction is a type of Mannich reaction, which results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in this process include formaldehyde, primary amines, and acidic catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-ethoxypentane undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted ethers and amines.

Scientific Research Applications

3-(Aminomethyl)-3-ethoxypentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-ethoxypentane involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing biochemical pathways. The ether group can also participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(aminomethyl)-3-ethoxypentane with structurally related compounds, focusing on molecular features, physicochemical properties, and functional distinctions.

Structural and Functional Group Comparisons

*Inferred properties based on structural analogs.

Physicochemical Properties

- However, the primary amine group introduces polarity, balancing solubility in polar solvents .

- Boiling Point : The presence of both amine and ether groups may result in a higher boiling point than 3-ethoxy-3-methylpentane (130.23 g/mol), which lacks hydrogen-bonding capacity .

- Reactivity : The primary amine group renders the compound susceptible to reactions with acids (forming salts) or carbonyl compounds (Schiff base formation). This contrasts with 3-ethoxy-3-methylpentane, which is chemically inert under standard conditions .

Research Findings and Trends

- Functional Group Interplay: The combination of ether and amine groups in this compound creates a balance between lipophilicity and polarity, a feature exploitable in drug design for optimizing bioavailability .

- Synthetic Challenges : Branched ether-amine hybrids may require specialized synthesis routes, such as nucleophilic substitution or reductive amination, to avoid side reactions .

Biological Activity

3-(Aminomethyl)-3-ethoxypentane, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an amine group attached to a pentane chain with an ethoxy substituent. The presence of these functional groups suggests potential interactions with biological systems, particularly in pharmacological contexts.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could imply potential applications in treating mood disorders or other neuropsychiatric conditions. Additionally, the compound's amine functionality may play a role in modulating enzyme activity, although specific pathways remain to be fully elucidated.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuroactivity : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter levels.

- Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against various bacterial strains, indicating a possible antimicrobial role.

- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have revealed effects on cancer cell lines, suggesting that this compound could possess anticancer properties.

Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective effects of structurally related amines. It was found that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegenerative diseases .

Cytotoxicity Against Cancer Cells

In a study focusing on the cytotoxic effects of various alkylamines on cancer cell lines, results indicated that some compounds led to apoptosis in human breast cancer cells. This suggests that this compound might also induce similar effects, warranting further exploration into its anticancer potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.